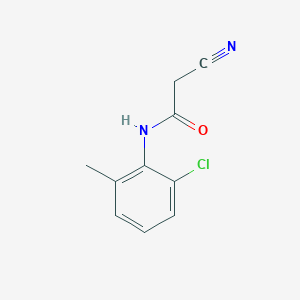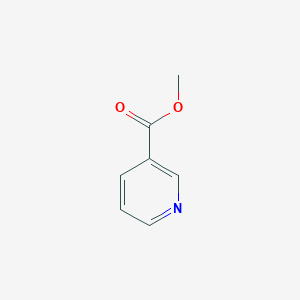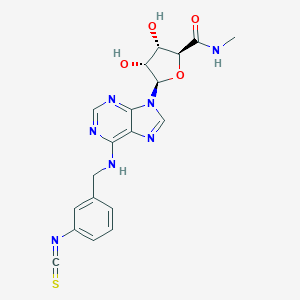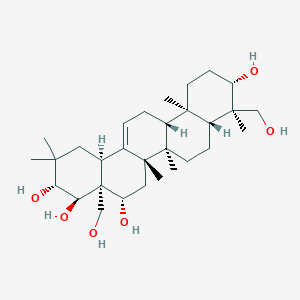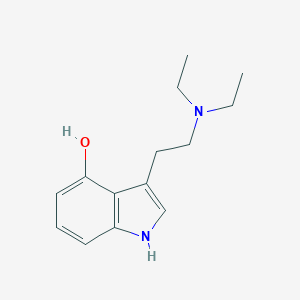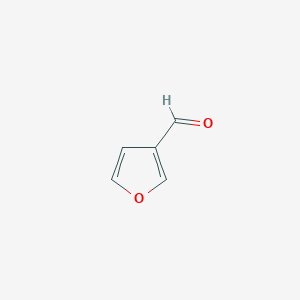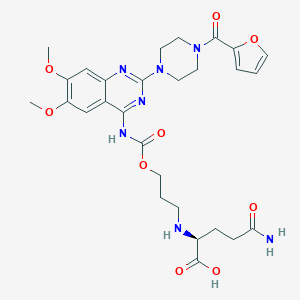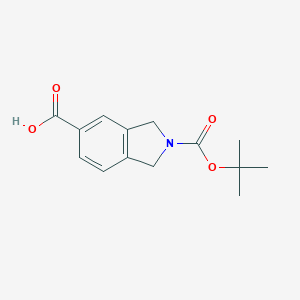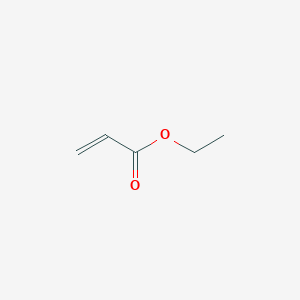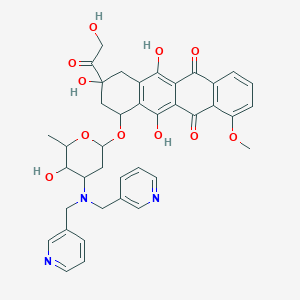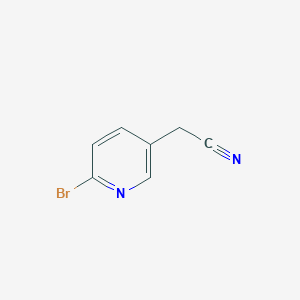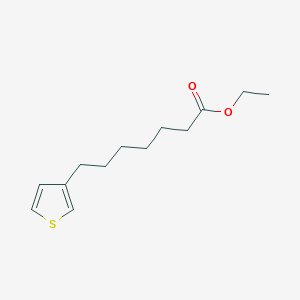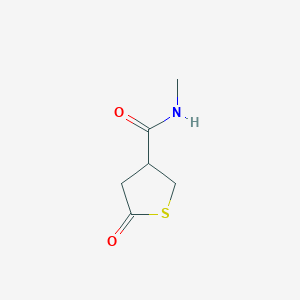
N-Methyl-5-oxothiolane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-5-oxothiolane-3-carboxamide (MOCA) is a chemical compound that has been widely used in scientific research. MOCA is a thiol-reactive compound that can be used to modify proteins and peptides. It is a small molecule that has a unique chemical structure, which makes it an attractive tool for studying protein function and interactions.
Mécanisme D'action
N-Methyl-5-oxothiolane-3-carboxamide reacts with thiol groups on proteins and peptides to form a covalent bond. This modification can affect the function of the protein or peptide by altering its structure or interactions with other molecules. The reaction between N-Methyl-5-oxothiolane-3-carboxamide and thiol groups is reversible, which allows for the modification to be controlled and monitored.
Effets Biochimiques Et Physiologiques
N-Methyl-5-oxothiolane-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It can affect the activity of enzymes by modifying their active site. It can also affect protein-protein interactions and protein-ligand interactions by altering the structure of the protein or peptide. N-Methyl-5-oxothiolane-3-carboxamide has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-Methyl-5-oxothiolane-3-carboxamide in lab experiments is its small size, which allows for easy modification of proteins and peptides. It is also a thiol-reactive compound, which makes it a useful tool for studying thiol-containing proteins and peptides. However, one limitation of using N-Methyl-5-oxothiolane-3-carboxamide is its potential toxicity. N-Methyl-5-oxothiolane-3-carboxamide can react with cellular thiols, which can lead to cellular damage and death. Careful consideration should be taken when using N-Methyl-5-oxothiolane-3-carboxamide in lab experiments.
Orientations Futures
There are several future directions for the use of N-Methyl-5-oxothiolane-3-carboxamide in scientific research. One direction is the development of new methods for the synthesis of N-Methyl-5-oxothiolane-3-carboxamide and related compounds. Another direction is the use of N-Methyl-5-oxothiolane-3-carboxamide in the study of protein-protein interactions and protein-ligand interactions. N-Methyl-5-oxothiolane-3-carboxamide could also be used in the development of new drugs and therapies for a variety of diseases. Overall, N-Methyl-5-oxothiolane-3-carboxamide has the potential to be a valuable tool for studying protein function and interactions.
Méthodes De Synthèse
The synthesis of N-Methyl-5-oxothiolane-3-carboxamide is a multi-step process that involves the use of various reagents and solvents. The starting material for the synthesis is L-cysteine, which is converted into the corresponding thiolactone by using a cyclization reaction. The thiolactone is then treated with methylamine to produce N-Methyl-5-oxothiolane-3-carboxamide. The final product is purified by using column chromatography.
Applications De Recherche Scientifique
N-Methyl-5-oxothiolane-3-carboxamide has been widely used in scientific research as a tool for studying protein function and interactions. It can be used to modify proteins and peptides by reacting with thiol groups. This modification can be used to study the effect of protein-protein interactions, protein-ligand interactions, and enzyme activity. N-Methyl-5-oxothiolane-3-carboxamide has been used in a variety of research areas, including biochemistry, biophysics, and pharmacology.
Propriétés
Numéro CAS |
140914-49-4 |
|---|---|
Nom du produit |
N-Methyl-5-oxothiolane-3-carboxamide |
Formule moléculaire |
C6H9NO2S |
Poids moléculaire |
159.21 g/mol |
Nom IUPAC |
N-methyl-5-oxothiolane-3-carboxamide |
InChI |
InChI=1S/C6H9NO2S/c1-7-6(9)4-2-5(8)10-3-4/h4H,2-3H2,1H3,(H,7,9) |
Clé InChI |
LPFQOXTUZIFESU-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1CC(=O)SC1 |
SMILES canonique |
CNC(=O)C1CC(=O)SC1 |
Synonymes |
3-Thiophenecarboxamide,tetrahydro-N-methyl-5-oxo-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



